molecular formula C15H14FN3O2 B2711447 5-Ethyl-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1341007-82-6

5-Ethyl-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2711447
CAS No.: 1341007-82-6
M. Wt: 287.294
InChI Key: NWWHYWVSINCYKG-UHFFFAOYSA-N
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Description

5-Ethyl-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as medicinal chemistry, biology, and materials science. This compound features a pyrazolo[1,5-a]pyrazine core, which is known for its versatility and biological activity.

Preparation Methods

The synthesis of 5-Ethyl-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the ethyl, fluorophenyl, and hydroxymethyl groups under specific reaction conditions. Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled environments to facilitate the reactions.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to new compounds with different properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-Ethyl-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: It has potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent.

    Industry: The compound can be used in the development of new materials with specific properties, such as luminescent or conductive materials.

Mechanism of Action

The mechanism by which 5-Ethyl-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one exerts its effects involves interacting with molecular targets such as enzymes or receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to changes in cellular processes and biological outcomes.

Comparison with Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrazine derivatives, which share the core structure but differ in their substituents These compounds may have varying biological activities and chemical properties

Properties

IUPAC Name

5-ethyl-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O2/c1-2-18-7-8-19-14(15(18)21)12(9-20)13(17-19)10-3-5-11(16)6-4-10/h3-8,20H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWWHYWVSINCYKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN2C(=C(C(=N2)C3=CC=C(C=C3)F)CO)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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